Hepsulfam
Overview
Description
Hepsulfam, also known as 1,7-heptanediol-bis-sulfamate, is a bifunctional alkylating agent. It belongs to a series of bissulfamate acid esters synthesized to improve the antitumor efficacy of busulfan. This compound has shown broad antineoplastic activity in preclinical studies and has been evaluated in clinical trials for its potential use in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hepsulfam is synthesized through the reaction of 1,7-heptanediol with sulfamic acid. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the sulfamate ester bonds. The process can be summarized as follows:
Starting Materials: 1,7-heptanediol and sulfamic acid.
Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride.
Procedure: The 1,7-heptanediol is reacted with sulfamic acid under controlled temperature and pressure conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of 1,7-heptanediol and sulfamic acid are handled in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Hepsulfam undergoes several types of chemical reactions, including:
Alkylation: this compound can alkylate nucleophilic sites in DNA, leading to the formation of DNA adducts.
Cross-Linking: It forms interstrand cross-links in DNA, which can interfere with DNA replication and transcription.
Common Reagents and Conditions:
Alkylation Reactions: this compound reacts with nucleophiles such as guanosine and GMP in DNA at the 7 nitrogen position. The reaction is typically carried out under physiological conditions.
Cross-Linking Reactions: The formation of DNA cross-links occurs under similar conditions, with this compound reacting with DNA to form bis-alkylated adducts.
Major Products:
Mono-alkylated Guanosine Adducts: Formed when this compound reacts with guanosine.
Bis-alkylated Guanosine Adducts: Formed when this compound reacts with two guanosine molecules.
DNA Cross-Links: Formed when this compound creates interstrand cross-links in DNA.
Scientific Research Applications
Chemistry: Used as a model compound to study alkylation and cross-linking reactions.
Biology: Investigated for its effects on DNA and cellular processes.
Medicine: Evaluated in clinical trials for its antitumor activity.
Industry: Potential applications in the development of new chemotherapeutic agents and DNA-targeting drugs.
Mechanism of Action
Hepsulfam is structurally similar to busulfan but has distinct properties:
Busulfan: Another bifunctional alkylating agent used in chemotherapy. It has a different alkylation pattern and toxicity profile compared to this compound.
Dimethylbusulfan: A derivative of busulfan with similar alkylating properties.
Uniqueness of this compound:
Enhanced Antitumor Activity: this compound has shown broader antitumor activity in preclinical studies compared to busulfan.
Distinct DNA Cross-Linking: this compound forms unique DNA cross-links that differ from those formed by busulfan.
Comparison with Similar Compounds
- Busulfan
- Dimethylbusulfan
- PL63
Properties
IUPAC Name |
7-sulfamoyloxyheptyl sulfamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O6S2/c8-16(10,11)14-6-4-2-1-3-5-7-15-17(9,12)13/h1-7H2,(H2,8,10,11)(H2,9,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJJWDOZNKBUSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCOS(=O)(=O)N)CCCOS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90242619 | |
Record name | Hepsulfam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90242619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Water 3.6 - 2.7 (mg/mL), Buffer, pH 4 5.0 - 3.3 (mg/mL), Buffer, pH 9 5.6 - 3.7 (mg/mL), Ethanol > 10.6 (mg/mL), Dimethylacetamide > 10.0 (mg/mL), DMSO > 11.2 (mg/mL), Chloroform < 0.7 (mg/mL), Ethyl acetate > 9.9 (mg/mL), t-Butanol > 10.0 (mg/mL) | |
Record name | HEPSULFAM | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/329680%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
96892-57-8 | |
Record name | Hepsulfam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96892-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hepsulfam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096892578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hepsulfam | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329680 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hepsulfam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90242619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HEPSULFAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/971DU2GQ51 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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